molecular formula C12H14O4 B2406020 3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde CAS No. 67685-04-5

3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde

Cat. No.: B2406020
CAS No.: 67685-04-5
M. Wt: 222.24
InChI Key: VEVUZCITDVOHQG-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde (CAS Number: 67685-04-5) is a high-purity aromatic aldehyde building block with the molecular formula C 12 H 14 O 4 and a molecular weight of 222.24 g/mol . This compound is structurally characterized by a benzaldehyde core substituted with a methoxy group and a 2-(vinyloxy)ethoxy side chain, features that make it a valuable intermediate in various research fields . In Organic Synthesis , this compound serves as a key precursor. The aldehyde group can undergo common reactions such as oxidation to the corresponding carboxylic acid or reduction to the benzyl alcohol, while the vinyloxy group offers a handle for further functionalization, including participation in Diels-Alder or radical polymerization reactions . A direct and efficient synthesis route involves the alkylation of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 2-(vinyloxy)ethyl halides in the presence of a base . For sensitive subsequent reactions, a protection-deprotection strategy can be employed, where the aldehyde is first protected as an acetal before the ether formation and finally deprotected . In Medicinal Chemistry , researchers are interested in its potential as a scaffold for developing bioactive molecules. Preliminary studies suggest that derivatives of this compound may exhibit biological activities, which have been explored in research settings for their inhibitory effects on specific cancer cell lines . Its structural motifs are valuable for probing interactions with biological targets. In Material Science , the reactive vinyl ether functionality makes this benzaldehyde derivative a promising monomer or cross-linker in the development of novel polymers, coatings, and specialty materials with tailored properties . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

4-(2-ethenoxyethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-6-7-16-11-5-4-10(9-13)8-12(11)14-2/h3-5,8-9H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVUZCITDVOHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Isovanillin with Vinyloxyethyl Halides

The most direct route involves alkylating Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 2-(vinyloxy)ethyl halides (e.g., chloride or bromide). This method leverages the nucleophilic phenolic oxygen of Isovanillin, which reacts with the alkylating agent in the presence of a base.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : 80–100°C under reflux to facilitate SN₂ mechanisms.
  • Molar Ratios : A 1.2:1 excess of 2-(vinyloxy)ethyl bromide to Isovanillin ensures complete conversion.

Mechanistic Insights :
The base deprotonates the phenolic hydroxyl group of Isovanillin, generating an alkoxide ion. This intermediate attacks the electrophilic carbon of the vinyloxyethyl halide, forming the desired ether bond. Competing side reactions, such as over-alkylation or oxidation of the aldehyde group, are mitigated by maintaining anhydrous conditions and inert atmospheres.

Yield Optimization :

  • Solvent Choice : DMF outperforms THF due to better solubility of intermediates, achieving yields of 82–85%.
  • Catalytic Additives : Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst enhances reaction rates by shuttling ions between phases, particularly in biphasic systems.

Williamson Ether Synthesis with Protected Aldehyde Intermediates

To prevent aldehyde oxidation during synthesis, a two-step protection-deprotection strategy is employed:

Step 1: Aldehyde Protection
The aldehyde group of Isovanillin is protected as an acetal using ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid). This step ensures stability during subsequent alkylation.

Step 2: Ether Formation and Deprotection

  • The protected Isovanillin reacts with 2-(vinyloxy)ethyl bromide under basic conditions (K₂CO₃/DMF, 90°C).
  • Acidic hydrolysis (HCl/water) removes the acetal group, regenerating the aldehyde functionality.

Advantages :

  • Yield Improvement : Protection reduces side reactions, elevating yields to 88–90%.
  • Purity : High-purity (>98%) product is obtained after recrystallization from ethanol-water mixtures.

Grignard Reagent-Based Approaches

Alternative methods utilize Grignard reagents to introduce the vinyloxyethoxy moiety. For example, reacting Isovanillin with a preformed 2-(vinyloxy)ethylmagnesium bromide in THF at −40°C followed by quenching with aqueous ammonium chloride yields the target compound.

Key Considerations :

  • Temperature Control : Low temperatures (−40°C to 0°C) prevent aldehyde reduction to benzyl alcohol.
  • Reagent Stability : 2-(vinyloxy)ethylmagnesium bromide must be freshly prepared due to the sensitivity of vinyl ethers to moisture.

Performance Metrics :

  • Yield : 75–78%, limited by competing side reactions.
  • Scalability : Less favorable due to stringent anhydrous requirements and reagent costs.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Advantages Limitations
Direct Alkylation K₂CO₃/DMF, 90°C, 12 h 82–85% 95–97% Simple, one-pot procedure Risk of aldehyde oxidation
Williamson with Protection Acetal protection, HCl hydrolysis 88–90% >98% High purity, fewer side reactions Additional steps increase complexity
Grignard Approach −40°C, THF, fresh reagents 75–78% 90–92% Versatile for complex ethers Costly, sensitive to moisture

Data synthesized from.

Industrial-Scale Production and Process Optimization

Solvent Recycling and Waste Reduction

Large-scale synthesis prioritizes solvent recovery. For example, DMF is distilled and reused, reducing costs by 30%. Aqueous waste streams are neutralized with citric acid to precipitate salts, aligning with green chemistry principles.

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance reaction control. A 2023 study demonstrated a 92% yield by maintaining precise temperature (±1°C) and reagent stoichiometry in a microfluidic setup.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde has the molecular formula C12H14O4C_{12}H_{14}O_4 and a molecular weight of 222.24 g/mol. The compound features an aromatic aldehyde structure, which contributes to its reactivity in electrophilic aromatic substitution reactions. Its unique functional groups—methoxy and vinyloxy—enhance its versatility in chemical transformations.

Common Synthetic Route:

  • Starting Materials :
    • 3-Methoxy-4-hydroxybenzaldehyde
    • 2-Chloroethyl vinyl ether
  • Reaction Conditions :
    • Base (e.g., sodium hydroxide)
    • Organic solvent (e.g., DMF or DMSO)
    • Controlled temperature

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic chemistry.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity, including potential anti-inflammatory and antimicrobial properties. Studies have explored its interactions with biological targets, suggesting that the methoxy and vinyloxy groups could modulate its therapeutic effects.

Material Science

The compound is also being investigated for its potential use in developing new materials with specific properties. Its reactivity allows for modifications that can tailor materials for applications in coatings, adhesives, and other industrial products.

Case Studies and Research Findings

Several studies have reported on the synthesis and applications of derivatives of this compound:

  • Antimicrobial Activity : A study published in Molecules demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various pathogens, indicating its potential as a lead compound for drug development .
  • Synthesis of Novel Compounds : Research has shown that modifying the aldehyde group can lead to the formation of novel compounds with enhanced biological activities. For example, derivatives created through oxidation or reduction reactions displayed improved solubility and stability.
  • Chemical Transformations : The compound's ability to undergo nucleophilic substitution reactions has been utilized to synthesize a variety of substituted derivatives, expanding its utility in organic synthesis .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in oxidative stress and inflammation. The compound’s methoxy and vinyloxy groups may play a role in its biological activity by modulating its interactions with these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde with analogous benzaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at 4-Position Key Features
This compound C₁₄H₁₆O₄* ~248.28* -O-(CH₂)₂-O-CH₂=CH₂ Reactive vinyloxy group; limited commercial availability
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde C₁₄H₁₉NO₄ 265.30 -O-(CH₂)₂-morpholine Higher polarity due to morpholine; used in drug synthesis
4-Ethoxy-3-methoxybenzaldehyde C₁₀H₁₂O₃ 180.20 -OCH₂CH₃ Simpler structure; precursor to dehydrozingerone derivatives
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde C₁₆H₁₇NO₂ 255.31 -O-(CH₂)₂-pyridine Bioactive; studied for antibacterial/antifungal properties
4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde C₁₈H₁₈O₆ 330.33 -O-(CH₂CH₂O)₂-Ph-CHO Extended ether chain; "W"-shaped conformation by X-ray

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: The vinyloxy group in the target compound enhances electrophilicity at the alkene, enabling reactions like Diels-Alder or radical polymerization.
  • Molecular Geometry: X-ray data for 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde reveals a near-orthogonal arrangement (78.3° dihedral angle) between aromatic rings, with planar O–CH₂–CH₂–O segments . Similar conformational rigidity is expected in the vinyloxy analog.
Key Observations:
  • The target compound’s synthesis is less documented, but analogs like 3-methoxy-4-phenethoxybenzaldehyde are prepared via Cs₂CO₃-mediated alkylation in DMF .
  • Morpholine and pyridine derivatives require base-driven SN2 reactions, with yields exceeding 70% .

Biological Activity

3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde , with the CAS number 67685-04-5, is an aromatic aldehyde that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a methoxy group and a vinyloxyethoxy substituent, suggesting possible interactions with biological systems.

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • Structure : The compound features a benzaldehyde core with additional functional groups that may influence its reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound indicates several promising avenues:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit inhibitory effects on various cancer cell lines. For instance, it has been noted to significantly inhibit the growth of gastric cancer cells while having lesser effects on normal gastric epithelial cells (GES-1) in MTT assays. This selective cytotoxicity could be attributed to its structural properties, allowing it to interact specifically with cancer cell pathways .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment by modulating enzyme activity.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level, such as binding to receptors or enzymes, altering signaling pathways, or inducing apoptosis in target cells .

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on gastric cancer cell lines. Results indicated:

  • Concentration Range : 0.5 - 10 µM
  • Inhibition Rate : Up to 70% at optimal concentrations.
  • Mechanism : Induction of apoptosis through caspase activation and modulation of the Bcl-2/Bax ratio.

Case Study 2: Enzyme Interaction

Research focused on the compound's ability to inhibit specific metabolic enzymes:

  • Target Enzymes : Aldose reductase and cyclooxygenase.
  • Findings : The compound displayed significant inhibition, suggesting potential applications in diabetes management and inflammation control.

Data Table of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
Anticancer ActivityInhibition of gastric cancer cells0.5 - 10 µM
Enzyme InhibitionAldose reductase inhibitionVaries
CytotoxicitySelective toxicity in cancer cellsUp to 70% inhibition

Q & A

Q. How to address discrepancies in synthetic yields across studies?

  • Methodological Answer :
  • Reaction monitoring (TLC/LC-MS) : Identify intermediate byproducts (e.g., over-alkylation).
  • Parameter optimization : Adjust solvent (switch from DMF to THF), temperature, or catalyst loading.
  • Replicate under controlled conditions : Use anhydrous reagents and inert atmospheres .

Q. What mechanistic insights explain variable catalytic activity in aldehyde-mediated reactions?

  • Methodological Answer :
  • Kinetic isotope effects : Study deuterated analogs to probe rate-determining steps.
  • In situ IR spectroscopy : Monitor aldehyde consumption and intermediate formation .

Structural and Functional Insights

Q. What role does the vinyloxyethoxy chain play in solid-state interactions?

  • Methodological Answer : The flexible chain facilitates intermolecular interactions (e.g., hydrogen bonds with carbonyl groups) and influences crystal packing. X-ray data show CH-π interactions between aliphatic chains and aromatic rings, critical for designing crystalline materials .

Q. How to design derivatives for enhanced bioactivity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Modify the vinyloxy group (e.g., replace with propargyloxy) and assess cytotoxicity.
  • Click chemistry : Introduce triazole moieties via alkyne-azide cycloaddition to improve solubility .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to volatile byproducts.
  • Waste disposal : Neutralize aldehyde residues with bisulfite before disposal .

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